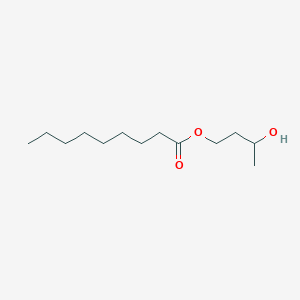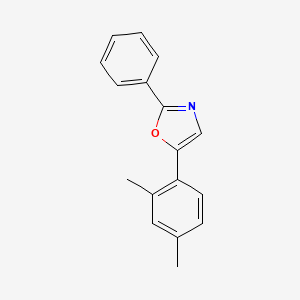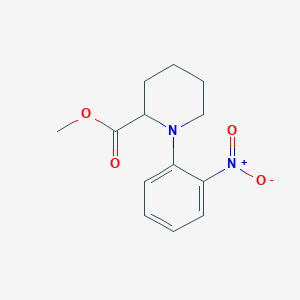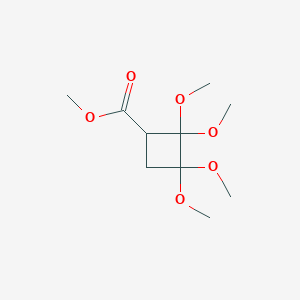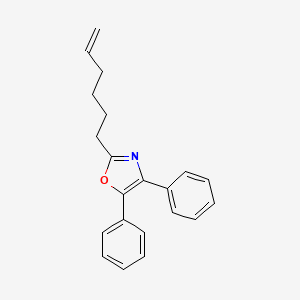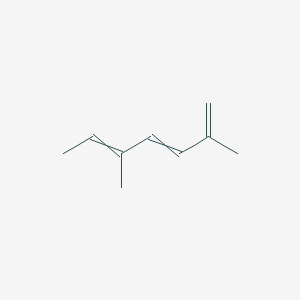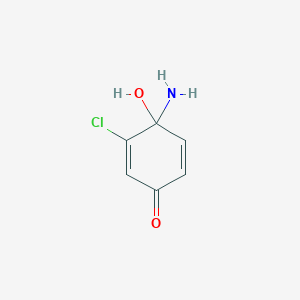
lithium;1-phenyl-N-(1-phenylethyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-phenyl-N-(1-phenylethyl)methanimine is a chemical compound known for its unique structure and properties. It is a Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone
Métodos De Preparación
The synthesis of lithium;1-phenyl-N-(1-phenylethyl)methanimine involves the reaction of 2,2-diphenylethan-1-amine with acetophenone to form the Schiff base . The reaction is typically carried out in the presence of a solvent containing strong electronegative atoms like oxygen or chlorine, such as alcohols, aldehydes, or carbon tetrachloride . The process is facilitated by photoinduced C=N double bond transfer under irradiation with a mercury ultraviolet lamp . The reaction conditions are mild, usually at room temperature, and the process is highly stereoselective .
Análisis De Reacciones Químicas
Lithium;1-phenyl-N-(1-phenylethyl)methanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include chiral metal complex catalysts, which help achieve high stereoselectivity . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Lithium;1-phenyl-N-(1-phenylethyl)methanimine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of lithium;1-phenyl-N-(1-phenylethyl)methanimine involves photoinduced C=N double bond transfer . The process begins with the photoexcitation of the Schiff base, followed by coordination to the central metal atom of the chiral catalyst . This creates a stable chiral environment, allowing for selective proton transfer . The strongly electronegative atom of the solvent attracts the active α-hydrogen from the excited Schiff base molecule, forming a negatively charged delocalized π-bond structure . The subsequent proton addition yields a more stable molecular structure .
Comparación Con Compuestos Similares
Lithium;1-phenyl-N-(1-phenylethyl)methanimine can be compared with other Schiff bases derived from similar amines and ketones. Some similar compounds include:
N-(Diphenylmethyl)-1-phenylethan-1-imine: This compound is also derived from 2,2-diphenylethan-1-amine and acetophenone and undergoes similar photoinduced C=N double bond transfer reactions.
N-Benzylideneaniline: Another Schiff base with a similar structure but different reactivity and applications.
N-Salicylideneaniline: A Schiff base derived from salicylaldehyde and aniline, used in various organic synthesis reactions.
This compound stands out due to its high stereoselectivity and mild reaction conditions, making it a valuable compound in asymmetric catalysis and organic synthesis .
Propiedades
Número CAS |
89913-64-4 |
|---|---|
Fórmula molecular |
C15H14LiN |
Peso molecular |
215.2 g/mol |
Nombre IUPAC |
lithium;1-phenyl-N-(1-phenylethyl)methanimine |
InChI |
InChI=1S/C15H14N.Li/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-12H,1H3;/q-1;+1 |
Clave InChI |
YVDRTBUDFVZIFD-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[C-](C1=CC=CC=C1)N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14389723.png)
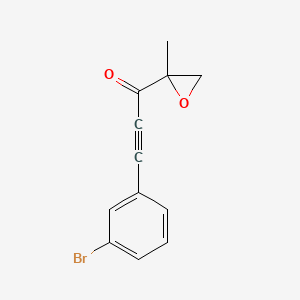
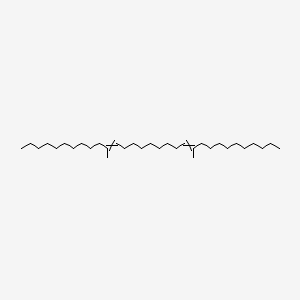
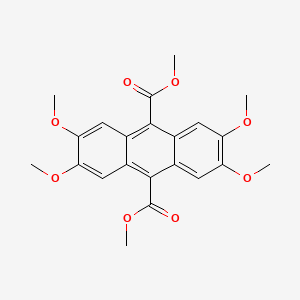
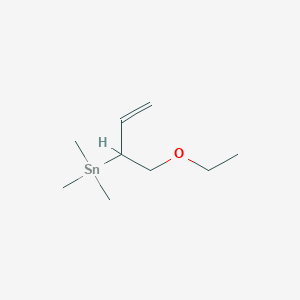
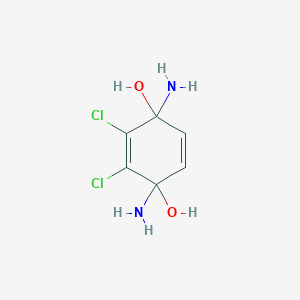
![1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14389756.png)
